N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-4-12-21-17-15(23-3)6-5-7-16(17)24-19(21)20-18(22)14-10-8-13(2)9-11-14/h1,5-11H,12H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOGDCCMSYJDEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Prop-2-ynyl Group: The prop-2-ynyl group can be attached through a Sonogashira coupling reaction, where the benzothiazole derivative is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Benzamide Moiety: The final step involves the reaction of the benzothiazole derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or prop-2-ynyl groups can be replaced with other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide is , with a molecular weight of approximately 334.42 g/mol. The compound features a benzothiazole moiety, which is known for its role in various pharmacological activities, including anticancer and antimicrobial effects.
Biological Applications
2.1 Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, as promising anticancer agents. Research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives were evaluated against human colorectal carcinoma cells (HCT116) and demonstrated notable inhibition rates, indicating their potential as effective chemotherapeutic agents .
2.2 Antimicrobial Properties
Benzothiazole derivatives have also been investigated for their antimicrobial properties. Compounds structurally related to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. This suggests that such compounds could be developed into new antimicrobial agents to combat resistant strains .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of benzothiazole derivatives:
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Moiety
(a) Nitrobenzamide Analogs
- Example : N-(4-Methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide (MW: 367.4 g/mol) .
- Key Differences : Replaces the 4-methyl group with a nitro substituent.
- Impact :
- Electronic Effects : The nitro group is strongly electron-withdrawing, reducing electron density on the benzamide ring compared to the methyl derivative.
- Lipophilicity : Higher XLogP3 (3.5 vs. estimated ~2.8 for the methyl analog) suggests increased hydrophobicity .
(b) Sulfamoylbenzamide Analogs
- Example: 4-[Bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide (MW: 507.6 g/mol) . Key Differences: Incorporates a sulfamoyl group with cyanoethyl side chains. Impact:
- Solubility : Increased hydrogen bond acceptors (HBA = 8) and topological polar surface area (TPSA = 161) suggest reduced membrane permeability .
- Target Selectivity : Sulfonamides are common in carbonic anhydrase inhibitors; this analog may diverge from the kinase/HDAC focus of the methyl derivative .
Modifications on the Benzothiazole Core
(a) Methoxy vs. Dimethylamino Substitutions
- Example: 4-(Dimethylamino)-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide (MW: ~380 g/mol) . Key Differences: Replaces methoxy with dimethylamino and prop-2-ynyl with prop-2-enyl (allyl). Impact:
- Electronic Effects: The dimethylamino group is electron-donating, increasing electron density on the benzothiazole ring.
- Conformational Flexibility : Allyl group introduces rotational freedom compared to the rigid propargyl group.
(b) Halogenated Derivatives
- Example: N-[6-Bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-morpholinosulfonylbenzamide . Key Differences: Bromine at position 6 and morpholinosulfonyl substituent. Impact:
- Steric Effects: Bulky morpholinosulfonyl group may hinder binding to flat binding pockets (e.g., ATP sites).
- Halogen Bonding : Bromine could enhance interactions with hydrophobic/aromatic residues in targets like BRAF kinase .
(a) Kinase Inhibition
- The 4-methylbenzamide fragment in the target compound mimics ATP-competitive inhibitors, as seen in hybrid derivatives targeting PDGFRα, Abl, and Aurora B kinases (IC50 values: 0.1–10 µM) .
- Nitrobenzamide analogs may shift activity toward redox-sensitive targets (e.g., NADPH oxidase) due to nitro group reactivity .
(b) HDAC Inhibition
- Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) inhibits HDAC1/3 (IC50: 10–50 nM) via benzamide-Zn²⁺ coordination .
- The target compound’s benzothiazol-2-ylidene system lacks the flexible alkyl linker of Compound 109, likely reducing HDAC affinity but improving selectivity for non-histone targets.
Biological Activity
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound features a benzothiazole moiety linked to a methoxy group and an alkyne substituent, which may contribute to its biological properties. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound often exhibit their biological effects through the following mechanisms:
- Inhibition of Tubulin Polymerization : Compounds in the benzothiazole class have been shown to bind to the colchicine-binding site on tubulin, inhibiting microtubule formation and leading to cell cycle arrest in the G(2)/M phase .
- COX-II Inhibition : Similar compounds have demonstrated significant inhibitory activity against cyclooxygenase II (COX-II), an enzyme involved in inflammatory processes. Inhibitors of COX-II are crucial for developing anti-inflammatory drugs .
Anticancer Activity
Studies have reported that benzothiazole derivatives can effectively induce apoptosis in cancer cells. For instance, SMART compounds related to this class showed potent cytotoxicity against various cancer cell lines by disrupting microtubule dynamics .
Table 1: Anticancer Efficacy of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| SMART-H | PC-3 (Prostate) | <0.5 | Tubulin polymerization inhibition |
| SMART-F | A375 (Melanoma) | <0.7 | Apoptosis induction |
Anti-inflammatory Activity
The compound's potential as a COX-II inhibitor suggests it may reduce inflammation effectively. In vitro studies have shown that related compounds exhibit IC50 values significantly lower than traditional anti-inflammatory drugs like Celecoxib .
Table 2: COX-II Inhibition Potency
| Compound | IC50 (μM) | Reference |
|---|---|---|
| N-(4-methoxy...) | 0.2 | Aalto Research Portal |
| Celecoxib | 0.4 | Comparative Study |
Case Studies
- In Vivo Studies : In vivo experiments using xenograft models demonstrated that benzothiazole derivatives could suppress tumor growth significantly without notable neurotoxicity .
- Clinical Relevance : The ability of these compounds to overcome multidrug resistance in cancer cells highlights their potential therapeutic applications in treating resistant tumors .
Q & A
What are the optimal synthetic routes for N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis typically involves multi-step reactions, starting with cyclization of benzothiazole precursors followed by amide bond formation. A common approach includes:
Cyclization : Reacting 4-methoxy-3-prop-2-ynyl-1,3-benzothiazole precursors with thiourea derivatives under acidic conditions (e.g., HCl/ethanol, 80°C).
Amidation : Coupling the cyclized intermediate with 4-methylbenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane .
Key Variables :
- Temperature : Higher temperatures (>80°C) accelerate cyclization but may increase side products.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve amidation efficiency.
- Catalysts : Palladium catalysts (e.g., Pd/C) enhance alkyne stability during synthesis .
How can structural discrepancies in crystallographic data for this compound be resolved?
Advanced Research Focus
Structural ambiguities (e.g., Z/E isomerism or prop-2-ynyl orientation) require:
X-ray crystallography : Use SHELXL for refinement, leveraging high-resolution data (<1.0 Å) to resolve electron density maps .
DFT calculations : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) to validate stereochemistry .
Spectroscopic cross-validation :
- NMR : NMR distinguishes between keto-enol tautomers via carbonyl carbon shifts (~165–175 ppm) .
- IR : Confirm amide C=O stretching (~1680 cm) and benzothiazole C=N vibrations (~1600 cm) .
What methodologies are effective for analyzing this compound’s antimicrobial activity while addressing contradictory in vitro data?
Advanced Research Focus
Contradictory MIC (Minimum Inhibitory Concentration) values may arise from assay variability. Robust protocols include:
Standardized broth microdilution (CLSI guidelines):
- Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) as reference strains.
- Solubilize the compound in DMSO (<1% v/v) to avoid solvent toxicity .
Time-kill assays : Track bactericidal kinetics over 24 hours to differentiate static vs. cidal effects.
Membrane permeability assays : Use SYTOX Green uptake to confirm disruption of bacterial membranes .
Data Interpretation : Control for batch-to-batch purity variations via HPLC (>98% purity required) .
How can structure-activity relationships (SAR) be systematically studied for this compound’s anticancer potential?
Advanced Research Focus
SAR studies require modular synthesis and functional group substitutions:
Core modifications :
- Replace the methoxy group with halogens (e.g., F, Cl) to assess electronic effects on cytotoxicity .
- Vary prop-2-ynyl chain length to evaluate steric impacts.
Biological assays :
- MTT assay : Test against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.
- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .
Computational modeling : Perform molecular docking with EGFR or tubulin to predict binding modes .
What analytical techniques are critical for characterizing degradation products under physiological conditions?
Basic Research Focus
Stability studies in simulated biological fluids (e.g., PBS, pH 7.4) require:
LC-MS/MS : Identify hydrolytic degradation products (e.g., cleavage of the benzothiazole-imine bond).
HPLC-DAD : Monitor degradation kinetics at λ = 254 nm (amide bond absorption) .
Mass fragmentation patterns : Use ESI-MS in positive ion mode to detect [M+H] and fragment ions (e.g., m/z 341.39 for the parent ion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
